

Application Notes and Protocols for PF-07248144 (KAT6 Inhibitor)

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Compound of Interest		
Compound Name:	PF-06733804	
Cat. No.:	B11933449	Get Quote

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Introduction

PF-07248144 is a potent and selective small molecule inhibitor of the lysine acetyltransferases KAT6A and KAT6B.[1][2] These enzymes play a crucial role in the regulation of gene transcription through the acetylation of histone H3 at lysine 23 (H3K23Ac).[3] Dysregulation of KAT6A/B activity has been implicated in the pathogenesis of several cancers, particularly in estrogen receptor-positive (ER+) breast cancer where the KAT6A gene is frequently amplified. [2][4] By inhibiting KAT6A/B, PF-07248144 leads to a reduction in H3K23 acetylation, which in turn downregulates the expression of genes involved in key oncogenic pathways, including estrogen signaling, cell cycle progression, and Myc and stem cell-related pathways.[4] Preclinical and clinical studies have demonstrated the anti-tumor activity of PF-07248144, establishing KAT6A and KAT6B as promising therapeutic targets in oncology.[1][2]

These application notes provide a summary of the mechanism of action of PF-07248144 and detailed protocols for determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Mechanism of Action

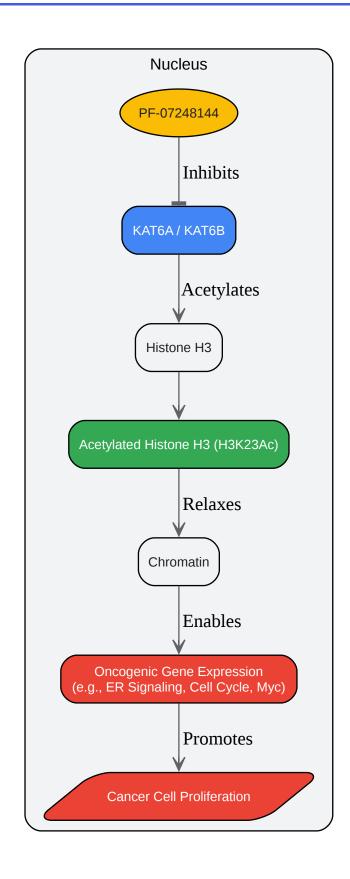
PF-07248144 acts as a selective catalytic inhibitor of both KAT6A and KAT6B. The primary molecular mechanism involves the inhibition of the acetylation of histone H3 at lysine 23. This epigenetic modification is critical for maintaining a relaxed chromatin state, which allows for the



transcription of various genes. By blocking this acetylation, PF-07248144 induces chromatin condensation, leading to the transcriptional repression of KAT6A/B target genes. This ultimately results in the suppression of cancer cell growth and proliferation.[3][4]

Signaling Pathway





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Caption: Mechanism of action of PF-07248144 in inhibiting the KAT6A/B signaling pathway.



IC50 Values in Cancer Cell Lines

As of the latest available public information, specific IC50 values for PF-07248144 across a comprehensive panel of cancer cell lines have not been formally published. The primary focus of publicly disclosed data has been on its clinical development in ER+/HER2- metastatic breast cancer.[1][2] To facilitate further research and drug development, the following section provides a detailed protocol for determining the IC50 values of PF-07248144 in user-selected cancer cell lines.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines the steps to determine the concentration of PF-07248144 that inhibits 50% of cancer cell viability.

Materials:

- Cancer cell lines of interest
- Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)
- PF-07248144 compound (stock solution in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- DMSO
- Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01M HCl)
- Plate reader (absorbance or luminescence)
- Multichannel pipette



Procedure:

- Cell Seeding:
 - Harvest and count the desired cancer cells.
 - \circ Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of culture medium.
 - Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a serial dilution of PF-07248144 from the stock solution in culture medium. A
 typical concentration range to start with could be 0.001 μM to 10 μM, with 8-10
 concentrations.
 - Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-cell control (medium only).
 - $\circ~$ After 24 hours of cell incubation, remove the medium and add 100 μL of the prepared drug dilutions to the respective wells.
 - Incubate the plate for a predetermined exposure time (e.g., 72 hours).
- Cell Viability Assessment:
 - For MTT Assay:
 - Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
 - Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
 - ullet Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
 - Incubate for at least 15 minutes at room temperature with gentle shaking.



- Read the absorbance at 570 nm using a microplate reader.
- For CellTiter-Glo® Assay:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add 100 μL of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Read the luminescence using a plate reader.
- Data Analysis:
 - Subtract the background reading (no-cell control) from all other readings.
 - Normalize the data to the vehicle control (set as 100% viability).
 - Plot the percentage of cell viability against the logarithm of the drug concentration.
 - Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Experimental Workflow



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Caption: A generalized workflow for the in vitro determination of IC50 values.



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